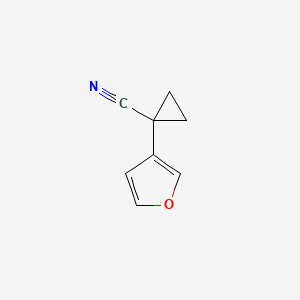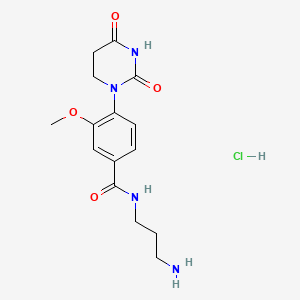
3-(2-Phenylethyl)morpholinehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Phenylethyl)morpholinehydrochloride: is an organic compound that belongs to the class of morpholine derivatives It is characterized by the presence of a phenylethyl group attached to the nitrogen atom of the morpholine ring, and it is typically found in its hydrochloride salt form
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenylethyl)morpholinehydrochloride can be achieved through several methods. One common approach involves the reaction of 2-phenylethylamine with morpholine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the formation of the desired product being facilitated by the use of an acid catalyst such as hydrochloric acid.
Another method involves the use of 2-phenylethyl chloride as a starting material, which reacts with morpholine in the presence of a base such as sodium hydroxide. This reaction also proceeds under mild conditions and results in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for the efficient and consistent production of the compound, with the reaction conditions being carefully controlled to ensure high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Phenylethyl)morpholinehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenylethyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted phenylethyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2-Phenylethyl)morpholinehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-(2-Phenylethyl)morpholinehydrochloride involves its interaction with specific molecular targets within cells. The phenylethyl group is known to interact with various receptors, potentially modulating their activity. The morpholine ring can also interact with enzymes and other proteins, influencing their function. These interactions can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2-Phenylethyl)morpholinehydrochloride
- 2-(2-Phenylethyl)morpholinehydrochloride
- N-(2-Phenylethyl)morpholinehydrochloride
Comparison
Compared to other similar compounds, 3-(2-Phenylethyl)morpholinehydrochloride is unique due to the specific positioning of the phenylethyl group on the morpholine ring. This positioning can influence the compound’s reactivity and its interactions with biological targets, potentially leading to distinct pharmacological properties.
Eigenschaften
Molekularformel |
C12H18ClNO |
|---|---|
Molekulargewicht |
227.73 g/mol |
IUPAC-Name |
3-(2-phenylethyl)morpholine;hydrochloride |
InChI |
InChI=1S/C12H17NO.ClH/c1-2-4-11(5-3-1)6-7-12-10-14-9-8-13-12;/h1-5,12-13H,6-10H2;1H |
InChI-Schlüssel |
KLQHGOHERDKENE-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC(N1)CCC2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


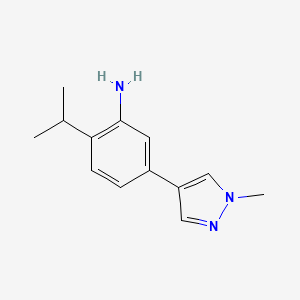
![3-Methyl-3-[2-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13615060.png)
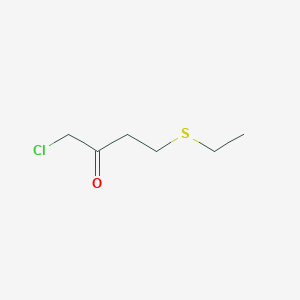

![n-Methyl-1-(2'-methyl-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B13615078.png)
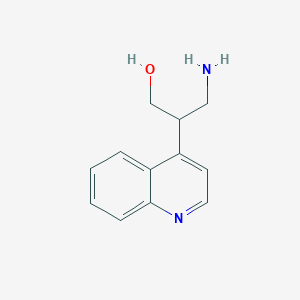
![(3E,5E)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one](/img/structure/B13615096.png)
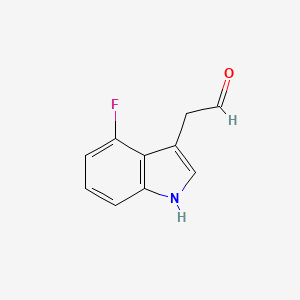
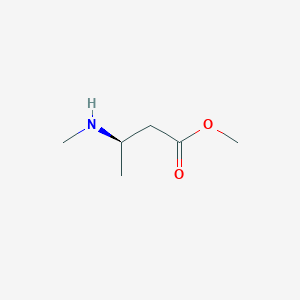
![2-amino-N-[(pyridin-4-yl)methyl]acetamidedihydrochloride](/img/structure/B13615116.png)
